2-(1-Benzothiophen-5-yl)ethan-1-ol chemical properties
2-(1-Benzothiophen-5-yl)ethan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(1-Benzothiophen-5-yl)ethan-1-ol
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(1-Benzothiophen-5-yl)ethan-1-ol. This compound, featuring a core benzothiophene scaffold linked to an ethanol side chain, represents a valuable building block in medicinal chemistry and materials science. The benzothiophene nucleus is a key structural motif in numerous pharmacologically active molecules, known for a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, a plausible synthetic pathway, detailed analytical protocols for structural verification, and essential safety and handling information. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for the effective utilization of this compound in research and development.
Introduction to the Benzothiophene Scaffold
The benzothiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in modern drug discovery.[2] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. Marketed drugs and clinical candidates containing the benzothiophene core demonstrate its therapeutic versatility in areas such as oncology, inflammatory diseases, and neurological disorders.[1][2]
2-(1-Benzothiophen-5-yl)ethan-1-ol is a derivative that combines this privileged scaffold with a reactive primary alcohol functional group. This hydroxyl group serves as a critical synthetic handle, allowing for straightforward chemical modification and elaboration into more complex molecular architectures. Its strategic position on the ethyl linker provides flexibility, making it an ideal intermediate for constructing libraries of novel compounds for biological screening.
Molecular Structure:
Caption: Chemical structure of 2-(1-Benzothiophen-5-yl)ethan-1-ol.
Physicochemical Properties
While experimental data for 2-(1-Benzothiophen-5-yl)ethan-1-ol is not widely published, its core physicochemical properties can be reliably estimated based on its structure and data from close analogs. These predicted values are crucial for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value / Prediction | Source / Basis |
| IUPAC Name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₀OS | - |
| Molecular Weight | 178.25 g/mol | - |
| CAS Number | 102254-61-9 | - |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Predicted Melting Point | 55-65 °C | Based on isomer 1-(Benzo[b]thiophen-2-yl)-ethanol (58-58.3 °C)[3] |
| Predicted Boiling Point | >300 °C at 760 mmHg | Structure-based estimation |
| Predicted pKa | ~14-15 (hydroxyl proton) | Analogy to phenethyl alcohol (~15)[4] |
| Predicted XLogP3 | ~2.5 | Computational estimation |
Synthesis and Purification
Proposed Synthetic Pathway Rationale
The chosen strategy focuses on building the ethanol side chain onto a pre-existing benzothiophene core. A highly effective and widely used method for preparing primary alcohols is the reduction of a corresponding carboxylic acid or ester. This approach is advantageous due to the high yields and chemoselectivity often achieved with modern reducing agents. The precursor, (1-Benzothiophen-5-yl)acetic acid, can be synthesized from 5-bromo-1-benzothiophene via a palladium-catalyzed cross-coupling reaction followed by hydrolysis, or other established routes.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(1-Benzothiophen-5-yl)ethan-1-ol.
Detailed Experimental Protocol: Reduction of (1-Benzothiophen-5-yl)acetic acid
This protocol details the final, critical step of the synthesis. The causality behind each choice is explained to ensure reproducibility and safety.
Materials:
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(1-Benzothiophen-5-yl)acetic acid (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% w/v Sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (2.0 eq). Anhydrous THF is added via cannula to create a suspension.
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Expertise & Experience: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Using a nitrogen atmosphere prevents moisture from the air from entering the reaction.
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-
Addition of Starting Material: The (1-Benzothiophen-5-yl)acetic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality: The dropwise addition at low temperature is essential to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step, ensuring the reaction is not stopped prematurely or run unnecessarily long, which could lead to side products.
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-
Workup (Quenching): The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.
-
Causality: This specific quenching procedure is a field-proven method that precipitates the aluminum salts as a granular solid, making them easy to filter off, greatly simplifying the purification process compared to an acid quench which can lead to emulsions.
-
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Expertise & Experience: Column chromatography is the standard and most effective method for purifying moderately polar organic compounds like this alcohol from non-polar starting materials and polar impurities.
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Spectroscopic and Analytical Characterization
Unambiguous confirmation of the chemical structure and assessment of purity are paramount. A standard suite of analytical techniques should be employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural elucidation and purity assessment.
Expected Spectroscopic Data
The following table summarizes the expected signals and absorptions for confirming the identity of 2-(1-Benzothiophen-5-yl)ethan-1-ol. These are crucial benchmarks for validating a successful synthesis.[5]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-7.2 (m, 5H, aromatic protons), 3.95 (t, 2H, -CH₂OH), 3.05 (t, 2H, Ar-CH₂-), ~1.7 (s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141-120 (aromatic carbons), ~63 (-CH₂OH), ~40 (Ar-CH₂-). |
| IR Spectroscopy (ATR) | ν ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2930 cm⁻¹ (aliphatic C-H stretch), ~1450 cm⁻¹ (aromatic C=C stretch). |
| High-Resolution MS (ESI+) | Calculated m/z for C₁₀H₁₁OS⁺ [M+H]⁺: 179.0525. Found: 179.052x. |
| HPLC (C18 column, MeCN/H₂O) | A single major peak with a retention time dependent on the exact method, confirming >95% purity. |
Chemical Reactivity and Stability
Understanding the reactivity profile of 2-(1-Benzothiophen-5-yl)ethan-1-ol is key to its application as a synthetic intermediate.
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Reactivity of the Hydroxyl Group: The primary alcohol is the most reactive site.
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Oxidation: It can be oxidized to the corresponding aldehyde, (1-benzothiophen-5-yl)acetaldehyde, using mild reagents like PCC, or to the carboxylic acid, (1-benzothiophen-5-yl)acetic acid, with stronger oxidizing agents like KMnO₄ or Jones reagent.
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Esterification: It will readily react with acyl chlorides or carboxylic acids (under Fischer esterification conditions) to form esters.
-
Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., NaH) and alkylated with an alkyl halide (Williamson ether synthesis) to form ethers.
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-
Reactivity of the Benzothiophene Ring: The aromatic ring can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing alkyl substituent.
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Stability and Storage: The compound is expected to be stable under standard laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[7][8]
Safety and Handling
While a specific safety data sheet for this compound is not available, a hazard assessment can be made based on structurally related chemicals like phenylethanol and other thiophene derivatives.[9][10][11]
| Hazard Category | GHS Classification (Predicted) | Prevention and Handling Recommendations |
| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[9][11] | Do not ingest. Avoid contact with skin. Wash hands thoroughly after handling.[12] |
| Skin Irritation | Warning: H315 (Causes skin irritation).[9][11] | Wear protective gloves (e.g., nitrile) and a lab coat.[6] |
| Eye Irritation | Warning: H319 (Causes serious eye irritation).[9][11] | Wear safety glasses or goggles.[6] |
| Respiratory | Warning: H335 (May cause respiratory irritation).[9] | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[12] |
General Handling: Use standard good laboratory practices. Ensure engineering controls (fume hood) and personal protective equipment (PPE) are in place before handling. Keep away from food and drink.[13]
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